1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with ethoxy and methyl groups, an aniline moiety, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of ethyl acetoacetate with guanidine in the presence of a base, followed by alkylation with methyl iodide.
Amination: The resulting 6-ethoxy-2-methylpyrimidine is then subjected to nucleophilic aromatic substitution with 4-nitroaniline to introduce the aniline moiety.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Urea Formation: Finally, the amine is reacted with 4-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways, resulting in changes in gene expression or protein activity.
Comparison with Similar Compounds
- 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
- 1-(4-((6-Ethoxy-2-ethylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
Comparison: Compared to similar compounds, 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both ethoxy and methoxy groups. These structural features may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-4-29-20-13-19(22-14(2)23-20)24-15-5-7-16(8-6-15)25-21(27)26-17-9-11-18(28-3)12-10-17/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZMBYIEOANPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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